molecular formula C20H24N2O7S2 B2820126 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine CAS No. 300405-33-8

4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine

Cat. No.: B2820126
CAS No.: 300405-33-8
M. Wt: 468.54
InChI Key: RCVCXRNSPZXFGQ-UHFFFAOYSA-N
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Description

4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine is a complex organic compound characterized by the presence of two morpholine rings and two sulfonyl groups attached to a central phenoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine typically involves multiple steps:

    Formation of Intermediate Compounds: The initial step often involves the preparation of intermediate compounds such as 4-(morpholine-4-sulfonyl)phenol and 4-(morpholine-4-sulfonyl)phenyl chloride.

    Coupling Reactions: These intermediates are then subjected to coupling reactions. For instance, 4-(morpholine-4-sulfonyl)phenol can be reacted with 4-(morpholine-4-sulfonyl)phenyl chloride in the presence of a base like triethylamine to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.

    Polymer Science: It can be incorporated into polymer matrices to modify their properties, such as increasing thermal stability or altering mechanical strength.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with proteins, which can be explored in drug design.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents due to its ability to bind selectively to certain biological targets.

Industry

    Material Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal resistance or unique optical characteristics.

    Chemical Sensors: Its reactivity and binding properties make it suitable for use in chemical sensors.

Mechanism of Action

The mechanism by which 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine exerts its effects involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its sulfonyl and morpholine groups.

    Pathways: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-sulfonyl)phenol
  • 4-(Morpholine-4-sulfonyl)phenyl chloride
  • 4-(Morpholine-4-sulfonyl)aniline

Uniqueness

  • Structural Complexity : The presence of two morpholine rings and two sulfonyl groups attached to a central phenoxybenzene structure makes it more complex than its analogs.
  • Functional Versatility : Its ability to undergo various chemical reactions and interact with multiple biological targets highlights its versatility compared to simpler compounds.

This detailed overview provides a comprehensive understanding of 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-[4-(4-morpholin-4-ylsulfonylphenoxy)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S2/c23-30(24,21-9-13-27-14-10-21)19-5-1-17(2-6-19)29-18-3-7-20(8-4-18)31(25,26)22-11-15-28-16-12-22/h1-8H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVCXRNSPZXFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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